7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]- is a complex organic compound with significant applications in medicinal chemistry. This compound is notable for its structural complexity and potential therapeutic uses, particularly in the development of antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate . This intermediate is then coupled with a protected sugar moiety, such as 2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl chloride, under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput synthesis and purification techniques, such as column chromatography and recrystallization, to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, it serves as a precursor for nucleoside analogs, which are crucial in the study of DNA and RNA synthesis and function.
Medicine
In medicine, this compound is investigated for its potential antiviral and anticancer properties. It is a key component in the development of drugs targeting viral infections and certain types of cancer.
Industry
Industrially, it is used in the synthesis of various pharmaceuticals and as a research tool in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]- involves its interaction with specific molecular targets, such as enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can disrupt the replication of viral genomes or the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog used in the synthesis of more complex derivatives.
7-Deazaadenine: Another pyrrolo[2,3-d]pyrimidine derivative with similar biological activities.
Tubercidin: A nucleoside analog with a pyrrolo[2,3-d]pyrimidine core, known for its cytotoxic properties.
Uniqueness
What sets 7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]- apart is its specific structural modifications, which enhance its stability and biological activity. The presence of the 2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl group provides unique pharmacokinetic properties, making it a valuable compound in drug development.
Properties
Molecular Formula |
C24H42ClN3O4Si2 |
---|---|
Molecular Weight |
528.2 g/mol |
IUPAC Name |
[7-[(2S,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C24H42ClN3O4Si2/c1-23(2,3)33(7,8)30-14-18-17(32-34(9,10)24(4,5)6)11-19(31-18)28-12-16(13-29)20-21(25)26-15-27-22(20)28/h12,15,17-19,29H,11,13-14H2,1-10H3/t17-,18+,19-/m0/s1 |
InChI Key |
AXAPBUXBGVNXIJ-OTWHNJEPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@H](O1)N2C=C(C3=C2N=CN=C3Cl)CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C3=C2N=CN=C3Cl)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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